Cas no 2229490-62-2 (2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid)

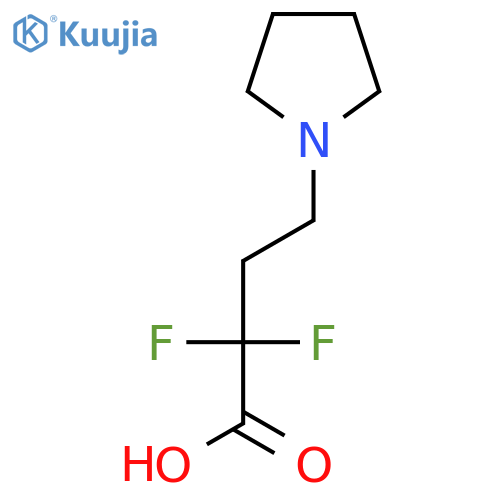

2229490-62-2 structure

商品名:2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid

2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid

- 2229490-62-2

- EN300-1954448

-

- インチ: 1S/C8H13F2NO2/c9-8(10,7(12)13)3-6-11-4-1-2-5-11/h1-6H2,(H,12,13)

- InChIKey: KJHPCIPMGPYUEG-UHFFFAOYSA-N

- ほほえんだ: FC(C(=O)O)(CCN1CCCC1)F

計算された属性

- せいみつぶんしりょう: 193.09143498g/mol

- どういたいしつりょう: 193.09143498g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.9

- トポロジー分子極性表面積: 40.5Ų

2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1954448-0.05g |

2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid |

2229490-62-2 | 0.05g |

$707.0 | 2023-09-17 | ||

| Enamine | EN300-1954448-10.0g |

2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid |

2229490-62-2 | 10g |

$5405.0 | 2023-05-31 | ||

| Enamine | EN300-1954448-0.5g |

2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid |

2229490-62-2 | 0.5g |

$809.0 | 2023-09-17 | ||

| Enamine | EN300-1954448-2.5g |

2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid |

2229490-62-2 | 2.5g |

$1650.0 | 2023-09-17 | ||

| Enamine | EN300-1954448-0.1g |

2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid |

2229490-62-2 | 0.1g |

$741.0 | 2023-09-17 | ||

| Enamine | EN300-1954448-5g |

2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid |

2229490-62-2 | 5g |

$2443.0 | 2023-09-17 | ||

| Enamine | EN300-1954448-1.0g |

2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid |

2229490-62-2 | 1g |

$1256.0 | 2023-05-31 | ||

| Enamine | EN300-1954448-0.25g |

2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid |

2229490-62-2 | 0.25g |

$774.0 | 2023-09-17 | ||

| Enamine | EN300-1954448-5.0g |

2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid |

2229490-62-2 | 5g |

$3645.0 | 2023-05-31 | ||

| Enamine | EN300-1954448-10g |

2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid |

2229490-62-2 | 10g |

$3622.0 | 2023-09-17 |

2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid 関連文献

-

Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

2229490-62-2 (2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid) 関連製品

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量